molecular formula C20H24N2O5 B11954277 2-[(3-Methoxypropyl)amino]-4-oxo-4-(4-phenoxyanilino)butanoic acid

2-[(3-Methoxypropyl)amino]-4-oxo-4-(4-phenoxyanilino)butanoic acid

Cat. No.: B11954277
M. Wt: 372.4 g/mol
InChI Key: SUHVDKQLBJQAKI-UHFFFAOYSA-N
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Description

2-[(3-Methoxypropyl)amino]-4-oxo-4-(4-phenoxyanilino)butanoic acid is a synthetic organic compound with the molecular formula C20H24N2O5 This compound is notable for its complex structure, which includes a phenoxy group, an anilino group, and a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Methoxypropyl)amino]-4-oxo-4-(4-phenoxyanilino)butanoic acid typically involves multiple steps:

    Formation of the Phenoxy Aniline Intermediate: This step involves the reaction of phenol with aniline in the presence of a suitable catalyst to form the phenoxy aniline intermediate.

    Attachment of the Butanoic Acid Backbone: The phenoxy aniline intermediate is then reacted with a butanoic acid derivative under controlled conditions to attach the butanoic acid backbone.

    Introduction of the Methoxypropyl Group: Finally, the methoxypropyl group is introduced through a nucleophilic substitution reaction, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Methoxypropyl)amino]-4-oxo-4-(4-phenoxyanilino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The methoxypropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Corresponding oxides.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3-Methoxypropyl)amino]-4-oxo-4-(4-phenoxyanilino)butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 4-Oxo-4-(4-phenoxyanilino)-2-[(3-pyridinylmethyl)amino]butanoic acid
  • 4-Oxo-4-(4-phenoxyanilino)-2-[(2-phenylethyl)amino]butanoic acid
  • 4-Oxo-4-(4-phenoxyanilino)-2-[(2-methoxyethyl)amino]butanoic acid

Uniqueness

2-[(3-Methoxypropyl)amino]-4-oxo-4-(4-phenoxyanilino)butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxypropyl group, in particular, may enhance its solubility and bioavailability compared to similar compounds.

Properties

Molecular Formula

C20H24N2O5

Molecular Weight

372.4 g/mol

IUPAC Name

2-(3-methoxypropylamino)-4-oxo-4-(4-phenoxyanilino)butanoic acid

InChI

InChI=1S/C20H24N2O5/c1-26-13-5-12-21-18(20(24)25)14-19(23)22-15-8-10-17(11-9-15)27-16-6-3-2-4-7-16/h2-4,6-11,18,21H,5,12-14H2,1H3,(H,22,23)(H,24,25)

InChI Key

SUHVDKQLBJQAKI-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(CC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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